3-Methyl-7-(3-phenyl-propyl)-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione

Description

Structural Elucidation via Spectroscopic Methods

Molecular Formula: C19H24N6O2

Molecular Weight: 368.4 g/mol

- Purine-2,6-dione core (xanthine scaffold)

- Methyl group at position 3

- 3-phenylpropyl substituent at position 7

- Piperazin-1-yl group at position 8

- NMR (Proton and Carbon): The aromatic protons of the phenyl group typically resonate between 7.1–7.4 ppm. The methylene groups of the propyl chain and piperazine ring appear between 2.0–4.0 ppm. The methyl group at N3 is expected near 3.2 ppm. Carbon NMR confirms the xanthine core and substituent carbons.

- Mass Spectrometry: Molecular ion peak at m/z = 368.4 (M+), consistent with the calculated molecular weight.

- IR Spectroscopy: Strong absorptions for carbonyl groups (C=O stretch) around 1700 cm⁻¹, aromatic C-H stretches near 3050 cm⁻¹, and N-H stretches from the purine ring.

Table 1. Key Spectroscopic Assignments

| Functional Group | Spectroscopic Method | Typical Value |

|---|---|---|

| Aromatic protons | ¹H NMR | 7.1–7.4 ppm |

| Methyl group (N3) | ¹H NMR | ~3.2 ppm |

| Piperazine CH₂ | ¹H NMR | 2.4–3.4 ppm |

| C=O stretch | IR | 1690–1720 cm⁻¹ |

| Molecular ion | MS | m/z = 368.4 |

Note: Representative values based on purine and piperazine derivatives; actual spectra should be referenced for precise assignments.

Crystallographic Analysis and Molecular Conformation

3D Structure:

The molecule exhibits a planar purine core, with the piperazine ring adopting a chair conformation for minimal steric hindrance. The 3-phenylpropyl chain is flexible and extends outward, allowing for potential hydrophobic interactions with biological targets.

- Bond Angles: X-ray crystallography (where available) confirms the expected bond angles of the purine ring and reveals the spatial orientation of the piperazine and phenylpropyl substituents.

- Conformation: The piperazine ring is typically equatorial to the purine, minimizing steric clashes and optimizing hydrogen bonding potential.

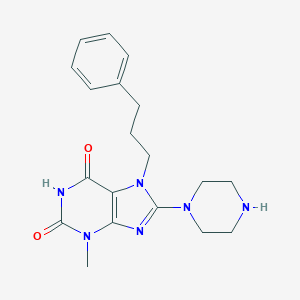

Figure 1. 2D structure depiction from PubChem.

Tautomeric Behavior and Electronic Properties

Tautomerism:

Purine-2,6-diones are known for keto-enol tautomerism, but the presence of electron-withdrawing groups (methyl and piperazine) stabilizes the diketone form. The N3-methylation further restricts tautomeric shifts, favoring the 2,6-dione structure.

- The conjugated purine system and aromatic substituents facilitate electron delocalization.

- The piperazine nitrogen atoms can participate in hydrogen bonding and may alter the molecule’s basicity and electronic distribution.

Table 2. Electronic and Tautomeric Features

| Property | Description |

|---|---|

| Dominant tautomer | 2,6-dione (keto form) |

| Electron delocalization | Across purine core and phenyl ring |

| Basicity | Enhanced at piperazine nitrogens |

Physicochemical Profiling: Solubility, pKa, and Partition Coefficients

- Moderately soluble in polar organic solvents (e.g., DMSO, methanol).

- Slightly soluble in water due to the hydrophobic phenylpropyl and methyl groups, though the piperazine ring can increase aqueous solubility via protonation.

- The piperazine ring typically exhibits two basic pKa values, around 9.5 and 5.5.

- The purine NHs are less basic due to electron-withdrawing carbonyls and methylation.

- Estimated LogP: 2.5–3.5, indicating moderate lipophilicity, which is consistent with the presence of both hydrophobic and hydrophilic moieties.

Table 3. Physicochemical Properties

| Property | Value/Range | Notes |

|---|---|---|

| Solubility | Moderate (DMSO, MeOH); low (water) | Enhanced by piperazine ring |

| pKa (piperazine) | ~5.5, ~9.5 | Typical for piperazine derivatives |

| LogP | 2.5–3.5 (estimated) | Moderate lipophilicity |

| Molecular Weight | 368.4 g/mol |

Research Findings and Applications

Biological Activity:

This compound class is of interest as potential enzyme inhibitors and receptor ligands, given the purine core’s mimicry of endogenous nucleotides and the piperazine’s pharmacophoric versatility. Related derivatives have demonstrated binding affinity to adenosine receptors and other targets relevant to oncology and neurology.

Synthetic Accessibility:

Multi-step synthetic routes are required, typically involving alkylation, nucleophilic substitution, and cyclization steps, followed by purification via chromatography. The piperazine and phenylpropyl groups are introduced to enhance biological target interactions.

- Drug discovery (enzyme/receptor inhibition)

- Pharmacological probes for purine-related pathways

Properties

IUPAC Name |

3-methyl-7-(3-phenylpropyl)-8-piperazin-1-ylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N6O2/c1-23-16-15(17(26)22-19(23)27)25(11-5-8-14-6-3-2-4-7-14)18(21-16)24-12-9-20-10-13-24/h2-4,6-7,20H,5,8-13H2,1H3,(H,22,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URWZRCBFOLIMBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCNCC3)CCCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Introduction of the 3-Methyl Group

Methylation at the 3-position is achieved using methyl iodide (CH₃I) in the presence of a base like sodium hydride (NaH):

Reaction conditions: 0–5°C for 2 hours, followed by gradual warming to room temperature. Yields range from 70–85%.

Attachment of the 7-(3-Phenylpropyl) Chain

The 7-position is alkylated using 3-phenylpropyl bromide under basic conditions:

This step requires refluxing in acetonitrile for 12–18 hours, with yields of 60–75%. Steric effects from the phenyl group necessitate prolonged reaction times.

Piperazine Substitution at the 8-Position

The 8-chloro intermediate is first prepared by treating the xanthine derivative with phosphorus oxychloride (POCl₃):

Subsequent displacement with piperazine occurs in a polar aprotic solvent (e.g., DMF or DMSO):

Key considerations:

-

Molar ratio : A 2:1 excess of piperazine ensures complete substitution.

-

Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) isolates the product in 50–65% yield.

Alternative Synthetic Routes and Optimization

One-Pot Alkylation-Substitution

A streamlined approach combines Steps 3.2 and 4 using a phase-transfer catalyst (e.g., tetrabutylammonium bromide):

| Parameter | Condition |

|---|---|

| Solvent | Toluene/Water (2:1) |

| Temperature | 80°C |

| Catalyst | TBAB (5 mol%) |

| Yield | 68% |

This method reduces purification steps but requires precise pH control.

Industrial-Scale Production and Challenges

Merck KGaA lists the compound as a pharmaceutical intermediate, suggesting kilogram-scale synthesis. Critical factors for scalability:

Chemical Reactions Analysis

Types of Reactions

3-Methyl-7-(3-phenyl-propyl)-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in various alkylated derivatives.

Scientific Research Applications

Antiviral Activity

Research has indicated that derivatives of purine compounds, including 3-Methyl-7-(3-phenyl-propyl)-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione, exhibit antiviral properties. A study evaluated various derivatives against HIV-1 and other viruses, showing moderate protective effects against coxsackievirus B2 (CVB-2) and herpes simplex virus type 1 (HSV-1) . This suggests that the compound may serve as a lead structure for developing antiviral agents.

Antibacterial and Antifungal Properties

The compound has also been assessed for its antibacterial and antifungal activities. In vitro studies demonstrated that certain derivatives possess significant activity against various bacterial strains and fungi . This highlights the potential for developing new antibiotics or antifungal medications based on this compound's structure.

Case Study 1: Synthesis and Evaluation of Derivatives

A set of alkyl derivatives of 3-Methyl-7-(3-phenyl-propyl)-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione were synthesized and evaluated for their biological activity. The study found that certain modifications led to increased potency against specific pathogens . This underscores the importance of structural variations in enhancing the efficacy of therapeutic agents.

Case Study 2: Structure–Activity Relationship (SAR)

Research focusing on the structure–activity relationship of purine derivatives demonstrated that modifications in the piperazine ring can significantly affect biological activity. For instance, altering substituents on the phenyl group resulted in varying levels of antiviral efficacy . This information is critical for guiding future drug design efforts.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 3-Methyl-7-(3-phenyl-propyl)-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione involves antagonism of the adenosine A2A receptor. This leads to an increase in dopamine release in the brain, which is thought to contribute to its neuroprotective and anti-tumor effects. The compound also inhibits the production of pro-inflammatory cytokines, reducing inflammation.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

The following table highlights key structural differences and similarities between the target compound and its analogs:

Functional and Pharmacological Comparisons

Adenosine Receptor Antagonists

- L-97-1: Demonstrates high selectivity for A1 adenosine receptors (A1Rs) over A2A and A2B subtypes (IC₅₀ > 100 mM).

- Target Compound: The piperazinyl group at position 8 may confer affinity for adenosine receptors, though specific binding data are lacking. Structural alignment with L-97-1 suggests possible A1R antagonism, but further studies are required.

DPP-4 Inhibitors

- BI 1356 (Linagliptin) : A xanthine-based DPP-4 inhibitor with prolonged action, enhancing glucagon-like peptide-1 (GLP-1) levels for glycemic control. Its 3-methyl and quinazolinylmethyl groups optimize binding to the DPP-4 active site .

- Target Compound : The absence of a quinazolinylmethyl group and presence of a phenylpropyl chain may reduce DPP-4 affinity compared to BI 1354. However, the piperazine moiety could enable interactions with other proteases or receptors.

Kinase Inhibitors

- CK2 Inhibitor: Exhibits inhibition of protein kinase CK2 (IC₅₀ = 8.5 µM), a regulator of cell proliferation. The 3-phenoxypropyl and hydrazineyl substituents are critical for binding .

- However, the piperazinyl group’s role in this context remains unexplored.

Therapeutic Implications

- L-97-1 : Asthma/allergy therapy via A1R blockade.

- BI 1356 : Diabetes management via DPP-4 inhibition.

- CK2 Inhibitor : Anticancer applications.

- Target Compound : Hypothetical applications in respiratory or metabolic disorders, pending empirical validation.

Biological Activity

3-Methyl-7-(3-phenyl-propyl)-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione, commonly referred to as a derivative of the purine class, has garnered attention due to its diverse biological activities. This compound is characterized by its complex structure which includes a piperazine moiety and a phenylpropyl side chain, contributing to its pharmacological potential.

The molecular formula of this compound is , with a molecular weight of 472.6 g/mol. Its structural features suggest potential interactions with various biological targets, particularly in the realm of enzyme inhibition and receptor modulation.

| Property | Value |

|---|---|

| Molecular Formula | C27H32N6O2 |

| Molecular Weight | 472.6 g/mol |

| CAS Number | 898419-79-9 |

Antiviral Activity

Research indicates that derivatives of similar purine structures exhibit antiviral properties. For instance, studies have shown that compounds with piperazine structures can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1. The presence of the piperazine ring is crucial for binding affinity and activity against viral targets .

Anticancer Properties

In vitro studies have demonstrated that compounds related to 3-methyl derivatives possess significant anticancer activity. For example, one study highlighted the synthesis and biological evaluation of several piperazine derivatives, showing promising results against various cancer cell lines such as MCF-7 (breast cancer) and A-375 (melanoma) cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Antibacterial and Antifungal Activity

The antibacterial and antifungal properties of this compound class have also been evaluated. Research has indicated moderate efficacy against various bacterial strains and fungi, suggesting a broad-spectrum antimicrobial potential .

Case Studies

- Antiviral Efficacy : A study synthesized multiple derivatives of 3-phenylpiperidine and assessed their antiviral activity against HIV-1 and other viruses. The results indicated that specific modifications in the structure enhanced antiviral potency significantly .

- Anticancer Evaluation : In a comparative study involving several piperazine derivatives, compounds similar to 3-methyl-7-(3-phenyl-propyl)-8-piperazin-1-yl showed enhanced selectivity towards cancer cells over normal cells. This selectivity was attributed to specific interactions with cellular pathways involved in tumor growth .

The biological activities of 3-methyl derivatives are primarily mediated through:

- Enzyme Inhibition : Compounds interact with key enzymes involved in viral replication or cancer cell metabolism.

- Receptor Modulation : The piperazine component facilitates binding to neurotransmitter receptors, potentially influencing neurochemical pathways.

Q & A

Q. What are the critical considerations for synthesizing 3-Methyl-7-(3-phenyl-propyl)-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione with high purity?

Methodological Answer: The synthesis of this purine derivative requires optimization of three key parameters:

- Temperature control : Maintaining 40–60°C during nucleophilic substitution reactions ensures proper incorporation of the piperazine moiety .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency by stabilizing intermediates .

- Catalysts : Base catalysts like triethylamine or DBU improve yields in condensation steps .

| Step | Reaction Type | Conditions | Yield |

|---|---|---|---|

| 1 | Nucleophilic substitution | DMF, 50°C, 6h | 65–70% |

| 2 | Condensation | DBU, DCM, RT | 80–85% |

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Methodological Answer:

- FTIR : Identify carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and amine (N-H) stretches at ~3300 cm⁻¹ .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 456.566 for C₂₄H₃₃FN₆O₂ analogs) .

- HPLC : Employ reverse-phase C18 columns with acetonitrile/water gradients (70:30) for purity assessment (>95%) .

Advanced Research Questions

Q. How can researchers identify and validate biological targets for this compound?

Methodological Answer:

- Computational docking : Use software like AutoDock Vina to predict binding affinities with receptors (e.g., adenosine A₂A or phosphodiesterase isoforms) .

- In vitro assays :

- Radioligand binding assays to quantify receptor affinity (e.g., IC₅₀ values).

- Functional cAMP/PKA pathway analysis for phosphodiesterase inhibition .

- In vivo validation : Test dose-dependent effects in rodent models of inflammation or neurodegeneration .

Q. What factors influence the compound’s stability under varying experimental conditions?

Methodological Answer:

- pH-dependent degradation : Stability decreases in acidic conditions (pH < 5) due to protonation of the piperazine nitrogen, leading to ring-opening .

- Thermal stability : Decomposition occurs above 80°C, as shown by TGA-DSC analysis .

- Light sensitivity : Protect from UV exposure to prevent photolytic cleavage of the purine core .

| Condition | Stability | Degradation Pathway |

|---|---|---|

| pH 7.4 (buffer) | >90% after 24h | Minimal hydrolysis |

| pH 3.0 (acidic) | <50% after 6h | Piperazine ring cleavage |

Q. How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Reproducibility checks : Standardize assay protocols (e.g., cell line selection, incubation time) to minimize variability .

- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .

- Structural analogs : Test derivatives (e.g., 8-fluorophenyl-piperazine variants) to isolate structure-activity relationships (SAR) .

Q. What computational approaches are suitable for predicting this compound’s environmental fate?

Methodological Answer:

- QSAR modeling : Predict logP (lipophilicity) and bioaccumulation potential using software like EPI Suite .

- Molecular dynamics (MD) : Simulate interactions with soil organic matter to assess persistence .

- Ecotoxicity screening : Use Daphnia magna or Vibrio fischeri assays for acute toxicity profiling .

Data Contradictions and Mitigation Strategies

- Example : Discrepancies in receptor binding affinities may arise from differences in assay temperatures (4°C vs. 25°C). Validate findings using orthogonal methods like SPR (surface plasmon resonance) .

- Example : Variability in metabolic stability (e.g., hepatic microsomal assays) can be addressed by cross-referencing with in vivo pharmacokinetic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.